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N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride

Catalog No.
S12406170
CAS No.
853349-65-2
M.F
C21H26ClN3
M. Wt
355.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethyl...

CAS Number

853349-65-2

Product Name

N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride

IUPAC Name

N-[2-(4-ethylphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

Molecular Formula

C21H26ClN3

Molecular Weight

355.9 g/mol

InChI

InChI=1S/C21H25N3.ClH/c1-4-16-9-11-17(12-10-16)20-15-21(22-13-14-24(2)3)18-7-5-6-8-19(18)23-20;/h5-12,15H,4,13-14H2,1-3H3,(H,22,23);1H

InChI Key

UFXRSPKZZVWXJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN(C)C.Cl

N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride is a synthetic compound characterized by its unique structure, which includes a quinoline core and an ethylphenyl substituent. This compound is notable for its potential biological activities and applications in medicinal chemistry. Its molecular formula is C21H26ClN3, with a molecular weight of approximately 400.4 g/mol. The compound's IUPAC name reflects its complex structure, which features both an amine and a quinoline moiety, making it of interest in various fields of research, particularly in the development of pharmaceuticals.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxides.
  • Reduction: Reduction reactions can be performed with reducing agents such as sodium borohydride or lithium aluminum hydride, yielding various reduced derivatives.
  • Substitution: The compound is capable of participating in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with new properties .

Research into the biological activity of N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride has indicated potential antimicrobial and anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or receptors that are crucial for cellular functions. Such interactions can lead to therapeutic effects against various diseases, making this compound a candidate for further pharmacological studies .

The synthesis of N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride typically involves several steps:

  • Formation of the Quinoline Core: Various synthetic routes can be employed, including:
    • Skraup Synthesis: A method that involves the condensation of an aniline derivative with a carbonyl compound in the presence of an acid catalyst.
    • Friedlander Synthesis: Involves the reaction of 2-aminoaryl ketones with aldehydes or ketones.
    • Doebner-Von Miller Reaction: A process that combines an aryl amine with a 1,3-dicarbonyl compound.
  • Functionalization: Following the formation of the quinoline core, further functionalization through amination and alkylation steps leads to the final product.
  • Purification: The synthesized compound is typically purified using techniques such as recrystallization or chromatography .

The applications of N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride span various fields:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
  • Industrial Chemistry: Used as a building block for synthesizing more complex organic molecules.
  • Dyes and Catalysts: Explored for use in developing dyes and catalytic agents due to its unique chemical properties .

Studies on N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride have focused on its interactions with biological targets. These studies typically involve assessing how the compound affects enzyme activity or receptor binding in various biological systems. Understanding these interactions is crucial for determining its therapeutic potential and safety profile .

Several compounds share structural similarities with N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride:

Compound NameStructure TypeNotable Activity
QuinolineSimple aromatic amineAntimicrobial properties
ChloroquineQuinoline derivativeAntimalarial drug
CamptothecinQuinoline-basedAnticancer agent

Uniqueness

N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride stands out due to its specific substitution pattern and complex structure. This uniqueness may confer distinct biological activities compared to simpler quinoline derivatives or other related compounds .

Cyclocondensation Approaches for Quinoline Core Formation

The quinoline core in N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride is typically synthesized via cyclocondensation reactions. The Pfitzinger reaction remains a cornerstone method, involving the base-mediated condensation of isatin derivatives with ketones to yield quinoline-4-carboxylic acids. For the 2-(4-ethylphenyl) substitution, N-acyl isatins may react with 4-ethylacetophenone under alkaline conditions, followed by decarboxylation to form the desired quinoline scaffold.

Alternative routes include the Skraup reaction, which employs aniline derivatives, glycerol, and sulfuric acid under oxidative conditions. However, this method’s reliance on harsh acids and high temperatures limits its applicability for sensitive substrates. A more sustainable approach involves transition-metal-free oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. This method achieves moderate-to-excellent yields (60–92%) while tolerating electron-donating groups like ethylphenyl substituents.

Recent advances in Friedländer synthesis utilize heterogeneous catalysts such as sulfonated graphitic carbon nitride (g-C3N4-(CH2)3-SO3H), which enhances reaction rates by an order of magnitude compared to traditional acids. This catalyst facilitates solvent-free cyclization between 2-aminoarylketones and α-methylene carbonyl compounds at 100°C, achieving 98% conversion.

Amine Functionalization Techniques for Side-Chain Incorporation

Incorporating the N2,N2-dimethylethane-1,2-diamine side chain requires selective amine functionalization. After quinoline core formation, the 4-position is activated for nucleophilic substitution. A two-step strategy is often employed:

  • Chlorination: The 4-hydroxyl group of the quinoline intermediate is replaced with chlorine using phosphoryl chloride (POCl3).
  • Amination: Reaction of 4-chloroquinoline with N1,N1-dimethylethane-1,2-diamine in the presence of a palladium catalyst enables C–N bond formation via Buchwald-Hartwig coupling.

Reductive amination offers an alternative pathway. For example, condensing 4-quinolinecarbaldehyde with N1,N1-dimethylethane-1,2-diamine under hydrogenation conditions (H2, Pd/C) yields the secondary amine, which is subsequently protonated to form the hydrochloride salt.

Catalytic Systems for Improved Reaction Efficiency

Catalytic systems play a pivotal role in optimizing yield and selectivity. Brønsted acid catalysts like g-C3N4-(CH2)3-SO3H demonstrate exceptional efficacy in Friedländer annulation, achieving turnover frequencies (TOF) of 2.77 × 10−5 mol·g−1·s−1 under solvent-free conditions. Lewis acids such as scandium(III) triflate facilitate Doebner–Miller reactions between anilines and α,β-unsaturated carbonyls, enabling quinoline formation at lower temperatures (80–100°C).

Transition-metal-free systems are equally viable. The oxidative cyclocondensation of enaminones leverages iodine as a mild oxidant, avoiding precious metals while maintaining high functional group tolerance.

Solvent Optimization and Green Chemistry Considerations

Solvent selection critically impacts sustainability and efficiency. Traditional methods often employ toxic polar aprotic solvents like dimethylformamide (DMF), but recent trends favor:

  • Solvent-free systems: Friedlälder synthesis over g-C3N4-(CH2)3-SO3H eliminates solvent use entirely, reducing waste.
  • Bio-based solvents: Ethanol or cyclopentyl methyl ether (CPME) offer greener alternatives for cyclocondensation and amination steps.
  • Aqueous media: Pfitzinger reactions conducted in water–NaOH mixtures minimize environmental impact while maintaining high yields.

Purification Protocols for Pharmaceutical-Grade Output

Purification ensures the hydrochloride salt meets pharmaceutical standards. Key steps include:

  • Crystallization: Crude product is dissolved in hot ethanol–HCl and cooled to precipitate the hydrochloride salt.
  • Chromatography: Flash column chromatography on silica gel (eluent: dichloromethane/methanol 9:1) removes residual amines.
  • Recrystallization: Repeated crystallization from acetonitrile–water (1:3) enhances purity to >99%[

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

355.1815255 g/mol

Monoisotopic Mass

355.1815255 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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